3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolo[3,2-d]pyrimidinone core, which is a fused heterocyclic system, and is substituted with benzyl, chlorobenzyl, and phenyl groups. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.
Properties
IUPAC Name |
3-benzyl-2-[(2-chlorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c27-22-14-8-7-13-20(22)17-32-26-29-23-21(19-11-5-2-6-12-19)15-28-24(23)25(31)30(26)16-18-9-3-1-4-10-18/h1-15,28H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHUNMMZSDWTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolo[3,2-d]Pyrimidin-4-One Core
The core structure is synthesized via a palladium-catalyzed cross-coupling strategy. As detailed in, 4-iodo-6-methoxy-5-nitropyrimidine undergoes coupling with trimethyl(tributylstannylethynyl)silane to form a silyl-protected ethynylpyrimidine. Cyclization under acidic conditions (HCl/EtOH, 80°C) generates the pyrrolo[3,2-d]pyrimidinone system with a 72% yield. Critical parameters include:
Table 1: Optimization of Core Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | DMF | 100 | 68 |
| CuI | THF | 80 | 72 |
| None | EtOH | Reflux | 58 |
Regioselective Functionalization at C2 and C7 Positions
Introduction of the 7-Phenyl Group
C7 functionalization employs Suzuki-Miyaura coupling, leveraging the inherent reactivity of the 7-nitro intermediate. According to, replacing the nitro group with a phenyl boronic acid in the presence of Pd(dppf)Cl2 (5 mol%) and K2CO3 (2 equiv) in dioxane/water (4:1) at 90°C achieves 85% conversion. Microwave irradiation (150°C, 20 min) enhances reaction efficiency to 92% yield.
Thioether Formation at C2
The 2-((2-chlorobenzyl)thio) moiety is installed via a two-step sequence:
- Chlorination: Treatment of the core with POCl3 at reflux introduces a chlorine atom at C2 (82% yield).
- Nucleophilic Thioetherification: Reaction with 2-chlorobenzyl mercaptan under microwave irradiation (175°C, 50 min) in DMF with K2CO3 as base affords the thioether in 67% yield.
Key Observation: The use of 2-(trimethylsilyl)ethoxymethyl (SEM) protection at N3 prevents unwanted N-alkylation during thiol substitution.
N3-Benzylation and Final Functionalization
Alkylation at N3
Benzylation of the pyrrole nitrogen is achieved using benzyl bromide and NaH in THF at 0°C to room temperature. Source highlights that selective N3 alkylation requires careful control of stoichiometry (1.2 equiv benzyl bromide) to avoid over-alkylation, yielding 78% of the desired product.
Table 2: Comparison of Alkylation Bases
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 0 → RT | 78 |
| K2CO3 | DMF | 80 | 65 |
| Cs2CO3 | Acetone | 60 | 71 |
Purification and Characterization
Final purification employs flash chromatography (SiO2, hexane/EtOAc 3:1) followed by recrystallization from ethanol to achieve >98% purity. Structural confirmation via 1H NMR (DMSO-d6) reveals characteristic signals:
- δ 9.11 (s, 1H, H-6)
- δ 7.45–7.32 (m, 14H, aromatic protons)
- δ 5.12 (s, 2H, N-CH2-Ph)
- δ 4.88 (s, 2H, S-CH2-ArCl)
High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M+H]+ at m/z 458.0.
Scalability and Process Considerations
Large-scale synthesis (>100 g) necessitates modifications:
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms to the compound.
Substitution: The benzyl, chlorobenzyl, and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the benzyl, chlorobenzyl, or phenyl groups.
Scientific Research Applications
The compound 3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention in various scientific fields due to its promising biological activities and potential applications in medicinal chemistry. This article explores its applications, focusing on its synthesis, biological activities, and relevant case studies.
Structure and Composition
The compound has a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core. Its molecular formula is , with a molecular weight of approximately 424.0 g/mol. The presence of both benzyl and chlorobenzyl groups contributes to its unique chemical properties.
Antimicrobial Properties
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant antimicrobial activity. For example, derivatives similar to This compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Salmonella typhi. The minimum inhibitory concentration (MIC) values suggest comparable efficacy to conventional antibiotics .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have demonstrated that it exhibits cytotoxic effects, with IC50 values indicating moderate to potent activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The structure-activity relationship (SAR) analyses reveal that modifications in side chains significantly influence the compound's potency .
Antioxidant Properties
In addition to antimicrobial and anticancer activities, This compound also demonstrates antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases and can be attributed to the electron-rich nature of its aromatic rings .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrrolo[3,2-d]pyrimidine derivatives against clinical isolates. The results indicated that compounds with chlorobenzyl substitutions displayed enhanced activity against resistant bacterial strains, suggesting their potential as lead compounds for antibiotic development .
Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, several derivatives were tested using MTT assays. The findings revealed that certain modifications led to increased cytotoxicity against specific cancer cell lines, highlighting the importance of structural variations in optimizing therapeutic efficacy .
Study 3: Antioxidant Activity Assessment
A comprehensive assessment of antioxidant activities using DPPH and ABTS assays demonstrated that some derivatives exhibited significant free radical scavenging abilities. This suggests potential applications in nutraceuticals aimed at combating oxidative stress .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | Comparable MIC values to standard antibiotics |
| Anticancer | Cytotoxic effects on multiple cancer cell lines | IC50 values indicate moderate to potent activity |
| Antioxidant | Free radical scavenging capabilities | Significant antioxidant activity in assays |
Mechanism of Action
The mechanism of action of 3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one include other pyrrolo[3,2-d]pyrimidinone derivatives with different substituents. Examples include:
- 3-benzyl-2-((2-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical properties and biological activities. The presence of the chlorobenzyl group, in particular, may confer unique reactivity and interactions compared to other similar compounds.
Biological Activity
3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidinone core with various substituents that may influence its biological properties. The synthesis typically involves multi-step organic reactions, often starting from simpler pyrimidine derivatives. For instance, the synthesis may utilize benzyl and chlorobenzyl thiol derivatives as key intermediates.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer , anti-inflammatory , and antimicrobial agent.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit various kinases involved in cancer cell proliferation. Specifically, it targets the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis.
-
Case Studies :
- In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported an IC50 value of approximately 10 µM for MCF-7 cells, indicating potent anticancer activity .
- Another study highlighted its ability to induce apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Activity
The compound has also exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro assays indicated a reduction in TNF-alpha and IL-6 levels when treated with the compound .
Antimicrobial Activity
Preliminary tests show that this compound possesses antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria .
Table 1: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | VEGFR inhibition, apoptosis induction |
| Anticancer | A549 | 15 | Multikinase inhibition |
| Anti-inflammatory | - | - | Cytokine inhibition |
| Antimicrobial | E. coli | 20 | Disruption of bacterial cell wall integrity |
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical optimization parameters?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolo[3,2-d]pyrimidine core via cyclization of precursors like aminopyrroles and pyrimidine derivatives. Key steps include:
- Substitution reactions to introduce the 2-chlorobenzylthio and benzyl groups .
- Purification via column chromatography or HPLC to isolate the target compound . Challenges include controlling regioselectivity during substitutions and minimizing side reactions. Optimization focuses on solvent choice (e.g., DMF or THF), temperature (often 60–100°C), and catalysts (e.g., Cs₂CO₃ for thioether formation) .
Q. Which analytical techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking in the pyrrolopyrimidine core) .
Q. How can researchers assess the compound's biological activity in early-stage studies?
- In vitro assays : Enzyme inhibition (e.g., kinase assays) or cell viability tests (MTT assay) to screen for anticancer or antimicrobial activity .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
Advanced Research Questions
Q. What strategies are used to elucidate the compound's mechanism of action?
- Molecular docking : Predict binding modes with targets like kinases or GPCRs using software (AutoDock, Schrödinger) .
- Crystallographic studies : Co-crystallization with target proteins (e.g., ATP-binding enzymes) to visualize binding pockets .
- Mutagenesis : Validate critical residues in target proteins through site-directed mutagenesis .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Variation of substituents : Replace the 2-chlorobenzylthio group with methylthio or fluorobenzyl groups to assess electronic effects .
- Core modifications : Compare activity of pyrrolo[3,2-d]pyrimidine derivatives with thieno[3,2-d]pyrimidine scaffolds .
- Data analysis : Use IC₅₀ values and computational models (QSAR) to correlate structural features with potency .
Q. How to resolve contradictions in reported synthetic yields or biological data?
- Replicate conditions : Standardize reaction parameters (e.g., solvent purity, inert atmosphere) .
- Analytical validation : Cross-check purity via HPLC and LC-MS to rule out impurities affecting bioactivity .
- Statistical analysis : Apply ANOVA to compare datasets from independent studies .
Q. What role does X-ray crystallography play in refining the compound's structure?
- Single-crystal analysis : Determines bond lengths, angles, and torsional strain in the fused pyrrolopyrimidine system .
- Disorder modeling : Addresses challenges like rotational flexibility in the benzyl groups .
- Data quality : Aim for data-to-parameter ratios >10 and R-factors <0.05 for high reliability .
Q. How can solubility and bioavailability challenges be addressed in preclinical studies?
- Co-solvents : Use DMSO-water mixtures or cyclodextrin inclusion complexes .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance membrane permeability .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Q. What in silico tools are recommended for predicting off-target interactions?
- Molecular dynamics (MD) simulations : Simulate binding stability over time (e.g., GROMACS) .
- Phylogenetic analysis : Identify conserved binding sites across protein families to predict cross-reactivity .
Q. How to ensure compound stability during long-term storage?
- Storage conditions : Use amber vials under argon at –20°C to prevent oxidation .
- Stability assays : Monitor degradation via HPLC at regular intervals and adjust pH to neutral .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
